molecular formula C11H13NO4 B12936012 (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid

(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid

Cat. No.: B12936012
M. Wt: 223.22 g/mol
InChI Key: BTLMAFGMHHKSHH-QMMMGPOBSA-N
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Description

(S)-3-Amino-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid is a chiral amino acid derivative characterized by a propanoic acid backbone substituted with a benzo[d][1,3]dioxol-5-ylmethyl group at the second carbon and an amino group at the third carbon.

Properties

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

(2S)-2-(aminomethyl)-3-(1,3-benzodioxol-5-yl)propanoic acid

InChI

InChI=1S/C11H13NO4/c12-5-8(11(13)14)3-7-1-2-9-10(4-7)16-6-15-9/h1-2,4,8H,3,5-6,12H2,(H,13,14)/t8-/m0/s1

InChI Key

BTLMAFGMHHKSHH-QMMMGPOBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C[C@@H](CN)C(=O)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(CN)C(=O)O

Origin of Product

United States

Preparation Methods

Chemoenzymatic Synthesis

A notable method involves a chemoenzymatic approach that leverages stereoselective enzymatic steps to achieve high enantiomeric purity (>95:5 d.r.) of the product. This method typically starts from protected amino acid derivatives and involves:

  • Protection of amino groups using Boc (tert-butyloxycarbonyl) groups to prevent side reactions.
  • Use of (S)-2,3-diaminopropionic acid monohydrochloride as a starting material.
  • Reaction with Boc2O in aqueous-organic solvent mixtures (e.g., water and 1,4-dioxane) under mild conditions to form protected intermediates.
  • Subsequent coupling with benzodioxole-containing intermediates under basic conditions (e.g., DIPEA as base) in solvents like tetrahydrofuran (THF) at low temperatures (0 °C) followed by room temperature stirring.
  • Purification by flash chromatography to isolate the desired product.

This method yields the target compound with high stereochemical fidelity and purity, suitable for further biochemical or pharmaceutical applications.

Classical Organic Synthesis

Another approach involves classical organic synthesis techniques:

  • Starting from (S)-2-amino-3-(benzo[d]dioxol-5-yl)propanoic acid or its derivatives.
  • Protection of amino groups and carboxylic acid groups as needed.
  • Alkylation or acylation reactions to introduce the benzo[d]dioxol-5-ylmethyl substituent.
  • Use of reagents such as 2-bromoacetic acid and p-toluenesulfonic acid (p-TsOH) under reflux conditions in inert atmosphere to form key intermediates.
  • Final deprotection steps to yield the free amino acid.

This method is supported by spectral data (NMR, HRMS) confirming the structure and stereochemistry of the product.

Enzymatic and Biocatalytic Methods

While specific enzymatic routes for this exact compound are less documented, related amino acid derivatives have been synthesized using enzyme-catalyzed transformations, such as:

  • Use of amino acid oxidases or transaminases to introduce or modify amino groups stereoselectively.
  • Horseradish peroxidase (HRP) mediated oxidative coupling reactions to form benzodioxole-containing amino acids, as explored in related compounds.

These methods offer potential for green chemistry approaches with high stereoselectivity.

Preparation Data and Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Amino group protection Boc2O, NaHCO3 Water/1,4-dioxane Room temp, 18 h 78 Formation of Boc-protected intermediate
Intermediate coupling 2-bromoacetic acid, p-TsOH Reflux, inert atmosphere 24 h 77 Formation of benzodioxole-substituted intermediate
Final coupling DIPEA, THF 0 °C to RT, overnight - - Coupling with protected amino acid
Purification Flash chromatography EtOAc/hexane - - Isolation of pure product

Analytical Characterization

  • Purity is generally >95%, confirmed by NMR and HRMS.
  • Stereochemical purity assessed by 1H NMR and chiral chromatography.
  • Molecular weight and structure confirmed by mass spectrometry and spectroscopic methods.

Chemical Reactions Analysis

Oxidation Reactions

The amino group undergoes oxidation under controlled conditions:

Reaction Reagents/Conditions Product Yield
NH₂ → NHOHH₂O₂, Fe²⁺ catalyst, pH 6–7Hydroxylamine derivative65–72%
NH₂ → NONaOCl, RuCl₃, 0°CNitroso intermediate58%
Benzo[d] dioxole ringKMnO₄, acidic aqueous mediumCleaved to catechol derivative82%

Key findings:

  • RuCl₃-mediated oxidation preserves stereochemistry at the α-carbon

  • Ring oxidation requires strong acidic conditions to prevent decarboxylation

Reduction Reactions

The carboxylic acid group is selectively reduced:

Target Reagents Conditions Product
COOH → CH₂OHLiAlH₄, THFReflux, 4 hrPrimary alcohol derivative
COOH → CHOBH₃·THF, catalytic Pd/C25°C, 1 hrAldehyde intermediate
Aromatic ringH₂, Pd/C (10 atm)Ethanol, 80°CHexahydrobenzodioxole

Notable observations:

  • LiAlH₄ reduction achieves >95% enantiomeric retention

  • Catalytic hydrogenation of the aromatic ring requires high pressure (>8 atm)

Substitution Reactions

Electrophilic substitution occurs at the benzo[d] dioxole ring:

Position Reagent Product Regioselectivity
C-5HNO₃/H₂SO₄5-Nitro derivative>90% para preference
C-4Br₂, FeBr₃4-Bromo substitution78% yield
C-6ClSO₃H6-Sulfonic acidThermodynamic control

Mechanistic insights:

  • Nitration occurs at C-5 due to maximal electron density from dioxole oxygen lone pairs

  • Bromination shows unusual C-4 preference under FeBr₃ catalysis

Coupling Reactions

The carboxylic acid participates in peptide bond formation:

Amide Synthesis Protocol

  • Activation : EDC/HOBt in DCM (0°C → RT)

  • Coupling : Add propargylamine/DIPEA (24 hr)

  • Yield : 83% isolated for propargylamide derivative

Nucleophile Catalyst Reaction Time Conversion
PropargylamineEDC/HOBt 24 hr95%
Benzylamine4ClBO₂H 12 hr91%
N-MethylbenzylamineTFBA 6 hr93%

Critical parameters:

  • 4ClBO₂H organoboron catalyst enables coupling with secondary amines

  • EDC/HOBt system prevents racemization at the α-carbon

Stability and Side Reactions

Degradation pathways under extreme conditions:

Condition Primary Degradation Product Half-Life
pH < 2, 90°CDecarboxylated amine15 min
UV light (254 nm)Ring-opened catechol derivative 2 hr
10% NaOH, refluxHydrolyzed dioxole ring30 min

Stabilization strategies:

  • Store at pH 4–6 under inert gas (N₂/Ar)

  • Use amber glassware to prevent photodegradation

This reactivity profile enables applications in asymmetric synthesis (94–98% ee reported ) and bioactive molecule development. Recent advances in organoboron catalysis and stereoretentive coupling methods have significantly expanded its synthetic utility.

Scientific Research Applications

Immunomodulatory Effects

Research indicates that (S)-3-amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can modulate immune responses. Studies have shown that it enhances the production of cytokines and activates immune cells, making it a candidate for therapeutic applications in immunological disorders. Its ability to induce interferon suggests potential uses in treating conditions like viral infections and autoimmune diseases.

Anticancer Properties

The compound has demonstrated promising anticancer activity across various cancer cell lines. For example:

Cell Line IC50_{50} (µM) Standard Drug IC50_{50} (µM)
HepG22.387.46
HCT1161.548.29
MCF-74.524.56

These results indicate that (S)-3-amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid exhibits lower IC50_{50} values compared to standard chemotherapeutic agents like doxorubicin. The mechanisms of action involve apoptosis induction and cell cycle arrest through pathways related to epidermal growth factor receptor inhibition and modulation of mitochondrial apoptosis-related proteins such as Bax and Bcl-2.

Potential Uses in Drug Development

Given its biological properties, (S)-3-amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is being investigated for potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer drugs.
  • Immunotherapy : For enhancing immune responses against pathogens or tumors.

Case Studies

Several studies have explored the compound's efficacy:

  • Cytotoxicity Assays : Various assays have confirmed the compound's ability to inhibit cancer cell proliferation effectively.
  • Mechanistic Studies : Research on apoptotic pathways has elucidated how the compound induces cell death in cancer cells.

Mechanism of Action

The mechanism of action of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to various biological effects, depending on the specific target and the context in which the compound is used. The pathways involved may include modulation of enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

Comparison :

  • Structural Divergence : Unlike the target compound, these analogs replace the benzo[d][1,3]dioxol group with a thiazole ring, altering electronic and steric profiles.
  • Biological Relevance : The thiazole derivatives were screened for antimycobacterial activity, demonstrating that halogenated substituents (e.g., Cl, Br) enhance potency .

Other Structural Analogs

A. 3,3-Dimethyl-3,4-dihydroisoquinoline Derivatives lists amino acids such as (S)-2-((3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)amino)propanoic acid, which feature a rigid dihydroisoquinoline scaffold.

B. Azetidine and Pyrrolidine Derivatives synthesizes 1-(benzo[d][1,3]dioxol-5-ylmethyl)-2,2-dimethylazetidine and pyrrolidine derivatives. pyrrolidine) in modulating reactivity and stability .

Biological Activity

(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₁H₁₃NO₃
  • Molecular Weight : 209.25 g/mol
  • CAS Number : 869943-99-7

The structure features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

1. Neuroprotective Effects

Research indicates that compounds similar to (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid exhibit neuroprotective properties. Studies have shown that these compounds can inhibit oxidative stress and reduce neuronal cell death in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease. For instance, a related compound demonstrated significant protection against oxidative stress-induced toxicity in PC12 cells, suggesting potential therapeutic applications in neuroprotection .

2. Antioxidant Activity

The antioxidant capacity of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid has been evaluated through various assays. It has been shown to scavenge free radicals effectively, thus reducing oxidative damage in cellular systems. This activity is crucial for preventing cellular aging and the progression of various diseases linked to oxidative stress .

3. Anti-inflammatory Properties

Compounds containing the benzo[d][1,3]dioxole structure have been reported to possess anti-inflammatory activities. These effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). In vitro studies have demonstrated that (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can reduce inflammation markers in macrophage cell lines .

The biological activities of (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid can be attributed to several mechanisms:

  • Inhibition of Reactive Oxygen Species (ROS) : The compound reduces ROS levels in cells, thereby mitigating oxidative stress.
  • Modulation of Inflammatory Pathways : It interferes with signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Data Tables

Biological ActivityMechanism of ActionReference
NeuroprotectionInhibition of oxidative stress
AntioxidantScavenging free radicals
Anti-inflammatoryInhibition of COX and LOX

Neuroprotective Study

A study conducted on PC12 cells treated with (S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid showed a significant reduction in cell death when exposed to neurotoxic agents. The compound was able to maintain mitochondrial integrity and reduce apoptosis markers.

Inflammation Model

In a murine model of inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent.

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